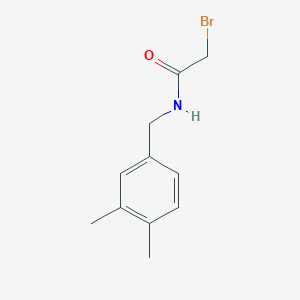

2-Bromo-n-(3,4-dimethylbenzyl)acetamide

Beschreibung

Systematic Nomenclature and Structural Significance

The systematic nomenclature of this compound reflects its complex molecular architecture, which incorporates multiple functional groups arranged in a specific spatial configuration. According to International Union of Pure and Applied Chemistry guidelines, the compound name indicates the presence of a bromine atom at the second carbon position of an acetamide group, which is further substituted with a 3,4-dimethylbenzyl group attached to the nitrogen atom. The structural significance of this arrangement becomes apparent when examining the compound's three-dimensional conformation, where the benzyl substituent contains two methyl groups positioned at the 3 and 4 positions of the aromatic ring relative to the point of attachment.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CC1=C(C=C(C=C1)CNC(=O)CBr)C, which clearly delineates the connectivity between the aromatic ring system and the brominated acetamide functionality. This structural arrangement creates a compound with distinct chemical properties compared to other bromoacetamide derivatives, particularly in terms of its reactivity patterns and potential synthetic applications. The presence of the 3,4-dimethyl substitution pattern on the benzyl group introduces steric considerations that influence the compound's overall chemical behavior and interaction with other molecular species.

The topological polar surface area of this compound has been calculated to be 29.1 square angstroms, with a logarithmic partition coefficient (LogP) value of 2.31454, indicating moderate lipophilicity. These physicochemical parameters provide insight into the compound's potential solubility characteristics and membrane permeability properties. The compound possesses one hydrogen bond acceptor and one hydrogen bond donor, along with three rotatable bonds, contributing to its conformational flexibility.

Historical Context in Brominated Acetamide Research

The development of brominated acetamide chemistry can be traced back to the late 19th century when foundational work was conducted on halogenated organic compounds. The historical significance of bromoacetamide derivatives stems from early investigations into the Hofmann rearrangement reaction, first discovered in 1881 by German chemist August Wilhelm Hofmann, who demonstrated that treating acetamide with bromine and alkali hydroxides could produce N-bromoacetamide intermediates. This pioneering work established the fundamental reactivity patterns that would later influence the synthesis and application of more complex brominated acetamide derivatives.

The evolution of bromoacetamide research gained momentum throughout the 20th century as synthetic organic chemists recognized the utility of these compounds as versatile intermediates. N-bromoacetamide itself emerged as a particularly important reagent, distinguished by its ability to facilitate bromine addition reactions to alkene double bonds, setting it apart from other brominating agents like N-bromosuccinimide. This unique reactivity profile led to the development of specialized synthetic methodologies that could be applied to the preparation of structurally diverse bromoacetamide derivatives.

Research into substituted bromoacetamides, including benzyl-substituted variants, expanded significantly during the latter half of the 20th century as pharmaceutical and materials science applications drove demand for more sophisticated synthetic intermediates. The systematic investigation of positional isomers and substitution patterns became a focal point of research, with studies examining how different aromatic substituents influence the overall chemical behavior of the bromoacetamide core structure. The synthesis of 2-bromo-N-substituted acetamides has been refined through various methodological approaches, including the use of bromoacetyl bromide with appropriate amines in the presence of triethylamine, as documented in recent synthetic protocols.

Positional Isomerism in Dimethylbenzyl-Substituted Bromoacetamides

The phenomenon of positional isomerism in dimethylbenzyl-substituted bromoacetamides represents a critical aspect of structure-activity relationships within this chemical class. The specific case of this compound illustrates how the positioning of methyl substituents on the aromatic ring significantly influences the compound's overall properties and reactivity profile. Comparative analysis with related isomers, such as 2-bromo-N-(2,3-dimethylphenyl)acetamide, reveals substantial differences in molecular geometry and electronic distribution.

The 3,4-dimethyl substitution pattern creates a unique electronic environment around the benzyl group, which differs markedly from other possible arrangements. For instance, 2-bromo-N-(2,3-dimethylphenyl)acetamide, with a molecular weight of 242.11 grams per mole and molecular formula C₁₀H₁₂BrNO, represents a direct structural analog where the methyl groups occupy different positions on the aromatic ring. This positional variation results in altered steric interactions and electronic effects that can significantly impact the compound's chemical behavior and potential applications.

Research into bromo dimethyl benzene isomers has identified six distinct structural arrangements, including 1-bromo-2,3-dimethylbenzene, 1-bromo-2,4-dimethylbenzene, and other positional variants. When these aromatic systems are incorporated into acetamide derivatives, the resulting compounds exhibit unique property profiles that reflect the influence of substituent positioning. The electronic effects of methyl groups in different positions can alter the electron density distribution within the aromatic system, subsequently affecting the reactivity of the acetamide functionality.

The following table summarizes key structural and property differences among selected dimethylbenzyl-substituted bromoacetamide isomers:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substitution Pattern |

|---|---|---|---|---|

| This compound | C₁₁H₁₄BrNO | 256.14 | 1225872-57-0 | 3,4-dimethyl |

| 2-Bromo-N-(2,3-dimethylphenyl)acetamide | C₁₀H₁₂BrNO | 242.11 | 349120-89-4 | 2,3-dimethyl |

| 2-Bromo-N-(3,4-dimethylphenyl)acetamide | C₁₀H₁₂BrNO | 242.11 | 349120-87-2 | 3,4-dimethyl |

The structural differences between these isomers extend beyond simple positional variations to encompass fundamental differences in molecular connectivity. The distinction between benzyl and phenyl substitution patterns, as evidenced by the comparison between this compound and 2-bromo-N-(3,4-dimethylphenyl)acetamide, demonstrates how the presence or absence of a methylene linker can dramatically alter the compound's three-dimensional structure and associated properties. These variations in molecular architecture contribute to differences in conformational flexibility, intermolecular interactions, and potential synthetic utility, making the study of positional isomerism essential for understanding the full scope of bromoacetamide chemistry.

Eigenschaften

IUPAC Name |

2-bromo-N-[(3,4-dimethylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-3-4-10(5-9(8)2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVVRSPIZNGEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material and Reagents

The primary precursor for this compound is N-(3,4-dimethylbenzyl)acetamide . Bromination is achieved using brominating agents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS). The choice of reagent influences reaction control and safety considerations.

Reaction Conditions

- Solvent: Commonly dichloromethane (DCM) or acetic acid, which facilitate efficient bromination.

- Temperature: Room temperature or slightly elevated (around 25–40°C) to promote complete bromination without overreaction.

- Reaction Time: Typically 1–4 hours, monitored via thin-layer chromatography (TLC) to confirm completion.

- Atmosphere: Inert atmosphere (nitrogen or argon) is recommended to prevent side reactions.

Procedure Overview

- Dissolve N-(3,4-dimethylbenzyl)acetamide in the chosen solvent.

- Add brominating reagent slowly with stirring, maintaining the temperature.

- Monitor the reaction progress via TLC.

- Quench the reaction with water or a suitable quenching agent.

- Extract the organic layer, wash with water, and dry over anhydrous sodium sulfate.

- Purify the product through recrystallization or chromatography.

Reaction Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Bromine or NBS, DCM or acetic acid, 25–40°C | 80–90 | Controlled addition to prevent overbromination |

| Purification | Recrystallization from ethanol | >85 | Ensures high purity |

Alternative Synthetic Routes

Direct Bromination of Acetamide Derivatives

Some research indicates that direct bromination of acetamide derivatives bearing the aromatic ring can be performed using bromine in acetic acid under mild conditions. This method is suitable for large-scale synthesis due to simplicity and cost-effectiveness.

Bromination via Aromatic Substitution

In cases where selective substitution on the aromatic ring is desired, electrophilic aromatic substitution using bromine in the presence of catalysts such as iron(III) bromide (FeBr₃) can be employed. However, selectivity must be carefully controlled to avoid polybromination.

Industrial-Scale Preparation Considerations

For large-scale manufacturing, process optimization focuses on:

- Reagent Purity: Using high-grade reagents to minimize impurities.

- Reaction Control: Precise temperature and addition rate control to maximize yield.

- Safety Measures: Proper handling of bromine and management of hazardous byproducts.

- Purification: Scaled-up recrystallization or continuous chromatography to ensure product purity.

Industrial Process Flowchart

Raw Material Preparation → Bromination Reactor (controlled addition of bromine/NBS) → Reaction Monitoring → Quenching & Extraction → Purification (Recrystallization/Chromatography) → Quality Control → Packaging

Research Findings and Data Summary

Summary of Key Preparation Parameters

| Parameter | Optimal Range | Impact on Product |

|---|---|---|

| Temperature | 25–40°C | Ensures complete bromination without overreaction |

| Reagent Equivalents | 1.1–1.2 equivalents of brominating agent | Maximizes yield and minimizes side products |

| Reaction Time | 1–4 hours | Sufficient for complete conversion |

| Purification Method | Recrystallization or chromatography | High purity and yield |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-n-(3,4-dimethylbenzyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of de-brominated products or other reduced forms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Formation of azides, thiocyanates, or ethers.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Reduction Reactions: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromo-n-(3,4-dimethylbenzyl)acetamide is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drug candidates.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. The bromine atom may enhance the interaction with bacterial cell membranes.

- Anticancer Properties : Research suggests that compounds with similar structures can inhibit tumor growth. Investigations into the specific mechanisms by which this compound affects cancer cell lines are ongoing.

Biochemical Research

This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms of action. This is particularly relevant in drug design where enzyme targets are critical.

- Substrate Analog : Due to its structural similarity to natural substrates, it can be employed in studies assessing substrate specificity and enzyme activity.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block.

- Synthesis of Complex Molecules : It can be

Wirkmechanismus

The exact mechanism of action of 2-Bromo-n-(3,4-dimethylbenzyl)acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom in the compound may play a role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Halogen Variation (Bromo vs. Iodo Derivatives)

- 2-Bromo-N-(substituted-phenyl)acetamides: Compounds like 2-bromo-N-(quinolin-8-yl)acetamide (H6b) and 2-bromo-N-(4-fluorophenyl)acetamide () share the bromoacetamide core but differ in aromatic substituents. For example, H6b features a quinoline group, contributing to a higher molecular weight (298.12 g/mol) and distinct hydrogen-bonding capabilities .

- 2-Iodo Analogs : reports iodo-substituted derivatives (e.g., 3j and 3m) with yields >80% and melting points (172–202°C) comparable to bromo analogs. The larger iodine atom may enhance polarizability but reduce thermal stability compared to bromine .

Aromatic Substituent Diversity

- Bulky/Alkoxy Groups: 2-Bromo-N-[3-(hexyloxy)phenyl]acetamide (C₁₄H₂₀BrNO₂, MW 314.22) has a hexyloxy chain, enhancing lipophilicity (LogP 4.2) and altering solubility profiles .

- Heterocyclic Moieties : 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide (C₁₁H₉BrN₂O₂, MW 281.11) introduces an isoxazole ring, which may improve metabolic stability or target-specific interactions .

Physicochemical and Structural Properties

- Crystallography : In analogs like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between aromatic rings (66.4°) and acetamide group twisting (40.0–86.3°) impact molecular packing and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- Lipophilicity : Alkoxy-substituted derivatives (e.g., hexyloxy in ) exhibit higher LogP values (4.2) compared to fluorophenyl analogs (LogP ~2.5), affecting membrane permeability.

- Solubility : Polar substituents (e.g., methoxy in 3l ) enhance aqueous solubility, while bulky groups (e.g., isoxazole ) may reduce it.

Biologische Aktivität

2-Bromo-N-(3,4-dimethylbenzyl)acetamide is a brominated acetamide compound characterized by its molecular formula C11H14BrNO and a molecular weight of 242.14 g/mol. The compound's structure includes a bromine atom attached to the acetamide group and a 3,4-dimethylbenzyl moiety, which may influence its biological properties. Despite its potential, comprehensive scientific literature specifically detailing its biological activity is limited.

Chemical Structure and Properties

The structural features of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C11H14BrNO |

| Molecular Weight | 242.14 g/mol |

| Functional Groups | Bromine, Acetamide |

| Structural Characteristics | Contains a 3,4-dimethylbenzyl group |

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, several aspects merit consideration:

- Enzyme Inhibition : The presence of the bromine atom suggests potential for covalent bonding with nucleophilic sites on proteins, which may inhibit enzyme activity. This could influence various biochemical pathways, making it a candidate for pharmacological studies focused on enzyme inhibition.

- Protein-Ligand Interactions : The acetamide group is known to participate in protein-ligand interactions and enzyme inhibition. This characteristic could be explored further to understand its implications in medicinal chemistry.

- Medicinal Chemistry Applications : Due to its unique structural features, this compound may serve as a scaffold or precursor for the development of new drugs, particularly in anti-inflammatory and anticancer research.

Comparative Analysis with Similar Compounds

To better understand the potential biological interactions of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,4-Dimethylbenzyl)acetamide | Lacks bromine substituent | Non-brominated analog |

| 2-Chloro-N-(3,4-dimethylbenzyl)acetamide | Chlorine instead of bromine | Different halogen may alter reactivity |

| 2-Iodo-N-(3,4-dimethylbenzyl)acetamide | Iodine substituent | Potentially different biological activity |

These comparisons illustrate how variations in halogen substituents can significantly impact chemical reactivity and biological interactions.

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are not available, related research highlights the importance of similar compounds in biological contexts:

- Antithrombotic Studies : Research has shown that certain brominated compounds exhibit significant antithrombotic properties through enzyme inhibition mechanisms. These findings suggest that this compound could be investigated for similar therapeutic effects .

- Synthesis and Characterization : The synthesis process typically involves the bromination of N-(3,4-dimethylbenzyl)acetamide under controlled conditions. This method is crucial for ensuring selective bromination and optimizing yield for further biological testing .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-N-(3,4-dimethylbenzyl)acetamide, and what reaction conditions are typically employed?

Methodological Answer: The synthesis of bromo-acetamide derivatives typically involves bromination of a precursor acetamide or alkylation of a benzylamine with bromoacetyl bromide. For example, in analogous compounds like 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide, bromoacetylation is achieved using bromoacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key steps include:

- Reagent Selection: Bromoacetyl bromide reacts with 3,4-dimethylbenzylamine in dichloromethane at 0–5°C to minimize side reactions.

- Purification: Column chromatography with ethyl acetate/petroleum ether (1:3 v/v) is used to isolate the product, yielding ~80–86% .

- Critical Parameters: Moisture-sensitive reactions require inert atmospheres (N₂/Ar), and reaction progress is monitored via TLC.

Table 1: Example Reaction Conditions for Bromo-Acetamide Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromoacetylation | Bromoacetyl bromide, Et₃N, CH₂Cl₂, 0–5°C | 82–86% | |

| Purification | Ethyl acetate/petroleum ether (1:3) | >95% |

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Methodological Answer: Structural validation relies on spectroscopic and chromatographic techniques:

- 1H NMR : Peaks for the methyl groups (δ 2.2–2.4 ppm), benzyl protons (δ 4.3–4.5 ppm), and bromoacetamide (δ 3.8–4.0 ppm) confirm substitution patterns .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 285–290 (exact mass depends on isotopic Br distribution) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure >98% purity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR or MS data often arise from impurities or dynamic molecular behavior. Strategies include:

- Variable Temperature NMR : To detect rotational barriers in the acetamide group or benzyl substituents .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, e.g., distinguishing 3,4-dimethylbenzyl protons from acetamide protons .

- High-Resolution MS (HRMS) : Confirms exact mass (±0.001 Da) to rule out isobaric interferences .

Q. How can computational methods be integrated with crystallographic data to elucidate molecular conformation?

Methodological Answer: X-ray crystallography (using SHELX ) combined with density functional theory (DFT) optimizes molecular geometry:

- Crystallographic Refinement : SHELXL refines bond lengths/angles, with R-factor <5% for high-resolution data .

- DFT Calculations : Gaussian or ORCA software predicts stable conformers, validated against experimental torsion angles .

Table 2: Crystallographic Data for Acetamide Derivatives

| Parameter | Value (Example) | Software/Tool | Reference |

|---|---|---|---|

| R-factor | 3.2% | SHELXL | |

| Bond Length Accuracy | ±0.01 Å | Mercury |

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: Bromine facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization parameters include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromide activation .

- Solvent/Base : DMF or toluene with K₂CO₃ at 80–100°C .

- Monitoring : GC-MS tracks coupling efficiency.

Data Contradiction Analysis

Q. How are discrepancies in melting points or spectral data resolved across studies?

Methodological Answer: Variability in melting points (e.g., ±5°C) may stem from polymorphism or solvent traces. Mitigation involves:

- Recrystallization : Using solvents like ethanol/water to isolate pure polymorphs .

- DSC Analysis : Differential scanning calorimetry identifies phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.